N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
CAS No.: 2548995-38-4
Cat. No.: VC11821587
Molecular Formula: C16H23N7
Molecular Weight: 313.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548995-38-4 |
|---|---|
| Molecular Formula | C16H23N7 |
| Molecular Weight | 313.40 g/mol |
| IUPAC Name | N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C16H23N7/c1-4-17-16-20-12(2)11-14(21-16)22-7-9-23(10-8-22)15-13(3)18-5-6-19-15/h5-6,11H,4,7-10H2,1-3H3,(H,17,20,21) |
| Standard InChI Key | MBCCKJYVYDUYPT-UHFFFAOYSA-N |
| SMILES | CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C)C |
| Canonical SMILES | CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C)C |
Introduction
N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic organic compound belonging to the class of heterocyclic amines. Its structure features a pyrimidine core substituted with an ethyl group, a methyl group, and a piperazine ring functionalized with a methylpyrazine moiety. Compounds with similar scaffolds are often studied for their potential biological activities, including pharmacological applications targeting enzymes, receptors, or pathogens.
Synthesis Pathways
The synthesis of N-ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step reactions combining heterocyclic chemistry and functional group modifications:
-
Formation of Pyrimidine Core:
-
Starting from precursors like 2,4-diamino-pyrimidine derivatives.
-
Alkylation at the nitrogen atom using ethyl halides.
-
-
Introduction of Piperazine Substituent:
-
Coupling reactions between pyrimidine intermediates and piperazine derivatives.
-
-
Functionalization with Methylpyrazine:
-
Nucleophilic substitution or reductive amination to attach the pyrazine moiety.
-
Potential Applications
Compounds with similar structures have been investigated for various biological activities:
-
Pharmacological Potential:
-
Antimicrobial Activity:
-
Therapeutic Research:
Analytical Characterization
The compound can be characterized using the following techniques:
Table 2: Analytical Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume